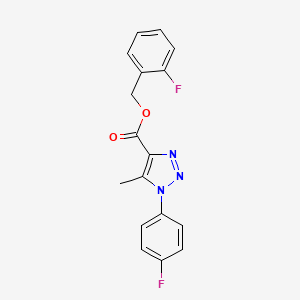![molecular formula C15H12N4OS B2453960 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide CAS No. 896699-18-6](/img/no-structure.png)
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide” is a derivative of quinazoline . Quinazoline and its derivatives are nitrogen-containing heterocycles that have received significant attention due to their wide range of biopharmaceutical activities . They are considered noteworthy chemicals for the synthesis of diverse molecules with physiological significance and pharmacological utilization .
Synthesis Analysis
The synthesis of quinazolin-4(1H)-ones, which includes “this compound”, can be achieved through a copper-mediated tandem C(sp2)–H amination and annulation of benzamides and amidines . This synthetic route can be useful for the construction of quinazolin-4(1H)-one frameworks .科学的研究の応用
Anticancer Activity
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide and its derivatives have been extensively studied for their potential as anticancer agents. A study by Shao et al. (2014) reported that 2-substituted-3-sulfonamino-5-(quinazolin-6-yl or quinolin-6-yl)benzamides, which are structurally related to the compound , exhibited significant antiproliferative activities against various human cancer cell lines. These compounds were found to inhibit the PI3K/AKT/mTOR pathway, a crucial target in cancer therapy (Shao et al., 2014). Additionally, Nowak et al. (2015) synthesized amino- and sulfanyl-derivatives of benzoquinazolinones, including compounds similar to this compound, and found that these had significant anticancer activity, particularly against HT29 and HCT116 cell lines (Nowak et al., 2015).
Antiviral Properties
Selvam et al. (2007) explored the antiviral potential of novel 2,3-disubstituted quinazolin-4(3H)-ones, synthesized using a microwave technique. These compounds demonstrated efficacy against a range of viruses, including influenza and severe acute respiratory syndrome coronavirus. This suggests that derivatives of this compound could potentially possess similar antiviral activities (Selvam et al., 2007).
Synthesis and Transformations
Research has also focused on the synthesis and transformation of quinazolinone derivatives. For instance, Ozaki et al. (1983) discussed the synthesis of various 4(1H)-quinazolinones, including methodologies that could be applicable to the synthesis of this compound (Ozaki et al., 1983). Gavin et al. (2018) described a one-step synthesis of quinazolin-4(3H)-ones from 2-aminobenzamides, which could be relevant for the efficient synthesis of similar compounds (Gavin et al., 2018).
Antibacterial Activity
Patel et al. (2010) synthesized a series of (4-oxo-thiazolidinyl)sulfonamides of quinazolin-4(3H)ones and evaluated their antibacterial and antifungal activities. This research implies that this compound derivatives could also possess significant antibacterial properties (Patel et al., 2010).
将来の方向性
Quinazoline and quinazolinone derivatives have broad applications in the biological, pharmaceutical, and material fields . The development of novel classes of antibacterial agents is a significant target in medicinal chemistry due to the emergence of drug resistance . Therefore, the future direction could involve further investigation of this compound and its derivatives as potential drug molecules.
作用機序
Target of Action
Quinazolinones, a class of compounds to which this molecule belongs, have been known to target a variety of enzymes and receptors, including protein kinases and dihydrofolate reductase .
Mode of Action
Quinazolinones are known to interact with their targets through various mechanisms, often leading to inhibition of the target’s function . For instance, some quinazolinones have been found to inhibit monoamine oxidases (MAOs), enzymes involved in the breakdown of neurotransmitters .
Biochemical Pathways
For example, inhibition of MAOs can affect the metabolism of neurotransmitters, potentially impacting neurological function .
Pharmacokinetics
The lipophilicity of quinazolinones is known to aid in their penetration through the blood-brain barrier, which could influence their distribution and bioavailability .
Result of Action
Quinazolinones have been found to exhibit a wide range of biological activities, including anticancer, immunotropic, hypolipidemic, antiplatelet, hypotensive, antifungal, antimicrobial, and anticonvulsant activities .
特性
| { "Design of the Synthesis Pathway": "The synthesis pathway for 4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide involves the reaction of 2-aminobenzamide with 2-chloro-3-formylquinazoline followed by reduction of the resulting imine to form the desired product.", "Starting Materials": [ "2-aminobenzamide", "2-chloro-3-formylquinazoline", "Sodium borohydride", "Hydrochloric acid", "Sodium hydroxide", "Ethanol", "Water" ], "Reaction": [ "Step 1: Dissolve 2-aminobenzamide in ethanol and add 2-chloro-3-formylquinazoline. Stir the mixture at room temperature for 24 hours.", "Step 2: Add hydrochloric acid to the reaction mixture to adjust the pH to 2-3.", "Step 3: Add sodium borohydride to the reaction mixture and stir for 2-3 hours at room temperature.", "Step 4: Add sodium hydroxide to the reaction mixture to adjust the pH to 9-10.", "Step 5: Extract the product with ethyl acetate and wash with water.", "Step 6: Dry the organic layer over anhydrous sodium sulfate and evaporate the solvent to obtain the desired product." ] } | |
CAS番号 |
896699-18-6 |
分子式 |
C15H12N4OS |
分子量 |
296.35 |
IUPAC名 |
4-[(2-sulfanylidene-1H-quinazolin-4-yl)amino]benzamide |
InChI |
InChI=1S/C15H12N4OS/c16-13(20)9-5-7-10(8-6-9)17-14-11-3-1-2-4-12(11)18-15(21)19-14/h1-8H,(H2,16,20)(H2,17,18,19,21) |
InChIキー |
KWTCVMNQVOPACT-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=NC(=S)N2)NC3=CC=C(C=C3)C(=O)N |
溶解性 |
not available |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2-(3,5-dimethylphenyl)-4-(3-methylbenzyl)-2H-benzo[e][1,2,4]thiadiazin-3(4H)-one 1,1-dioxide](/img/structure/B2453877.png)
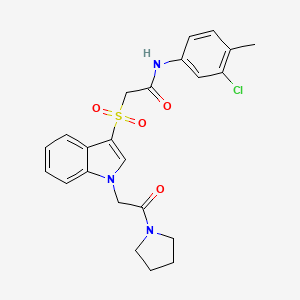
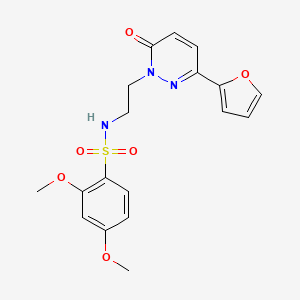

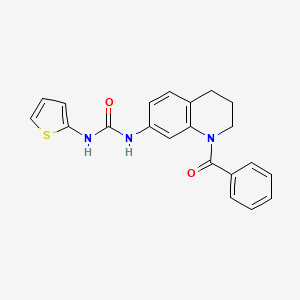
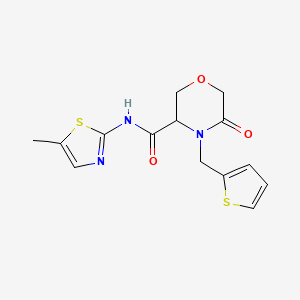

![(E)-4-(Dimethylamino)-N-[[2-(methanesulfonamido)cyclopentyl]methyl]but-2-enamide](/img/structure/B2453892.png)
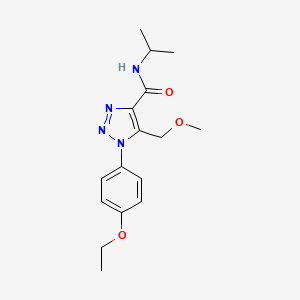

![3-(4-(2-chloro-6-fluorobenzyl)piperazin-1-yl)-6,7-dihydro-5H-cyclopenta[c]pyridazine](/img/structure/B2453897.png)
![8-bromo-3-(3-chloro-4-methoxyphenyl)-2-methyl-5,6-dihydro-2H-2,6-methanobenzo[g][1,3,5]oxadiazocin-4(3H)-one](/img/structure/B2453899.png)
